molecular formula C18H35NO3 B14067235 Hexadecanoic acid, 2-(acetylamino)- CAS No. 101885-60-3

Hexadecanoic acid, 2-(acetylamino)-

Cat. No.: B14067235
CAS No.: 101885-60-3
M. Wt: 313.5 g/mol
InChI Key: QKSZWOKZJCYLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecanoic acid, 2-(acetylamino)-, also known as palmitic acid derivative, is a compound with the molecular formula C18H35NO3. It is a fatty acid derivative that contains a secondary amide group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic acid, 2-(acetylamino)- typically involves the acetylation of hexadecanoic acid. One common method is to react hexadecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of hexadecanoic acid, 2-(acetylamino)- can involve the esterification of hexadecanoic acid with hexadecanol, followed by acetylation. This process is carried out at elevated temperatures (around 350°C) under an inert atmosphere to prevent oxidation and other side reactions. The method is advantageous due to its simplicity, low cost, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Hexadecanoic acid, 2-(acetylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of hexadecanoic acid, 2-(acetylamino)- involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and stability, affecting various cellular processes. Additionally, it can inhibit enzymes such as phospholipase A2, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Hexadecanoic acid, 2-(acetylamino)- can be compared with other fatty acid derivatives such as:

Uniqueness: Hexadecanoic acid, 2-(acetylamino)- is unique due to its acetylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and cellular components, making it valuable in various applications .

Properties

CAS No.

101885-60-3

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

2-acetamidohexadecanoic acid

InChI

InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(18(21)22)19-16(2)20/h17H,3-15H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

QKSZWOKZJCYLBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.